Isotopic Purity Confirmation: Deuterium Incorporation Enables Reliable Mass Discrimination in LC-MS/MS
Trofosfamide-d4 incorporates deuterium atoms at the 4,4,5,5-positions of the oxazaphosphinane ring, yielding a molecular ion shift of +4 Da relative to unlabeled trofosfamide (MW 323.58 vs. 327.61) [1]. This mass difference establishes a baseline condition for chromatographic co-elution and ion source co-vaporization, which collectively minimize differential matrix effects and ion suppression variability [2]. Quantitatively, vendor certificates of analysis for this compound (e.g., MedChemExpress Cat. No. HY-119824S) report chemical purity of unlabeled trofosfamide at 99.66% by HPLC .
| Evidence Dimension | Mass difference for MS discrimination |
|---|---|
| Target Compound Data | Molecular weight: 327.61; mass shift: +4 Da; deuterium incorporation at positions 4,4,5,5 |
| Comparator Or Baseline | Unlabeled trofosfamide (MW 323.58, 0 Da shift); alternative non-deuterated IS (0 Da shift, no MS discrimination from analyte) |
| Quantified Difference | ΔMW = +4.03 Da; baseline chromatographic co-elution retention time difference ≤0.05 min (class-level expectation for SIL-IS) |
| Conditions | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) LC-MS; reversed-phase C18 chromatography |
Why This Matters
The +4 Da mass shift ensures MS signal discrimination without requiring chromatographic baseline resolution, enabling robust quantitation even in the presence of matrix-induced ion suppression.
- [1] Royal Society of Chemistry. The Merck Index Online: Trofosfamide. View Source
- [2] Turci R, et al. Application of liquid chromatography–mass spectrometry in the determination of oxazaphosphorines and their metabolites. Anal Chim Acta. 2003;492(1-2):147-156. View Source
